molecular formula C25H19N3O3S B12053246 4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12053246
M. Wt: 441.5 g/mol
InChI Key: GDGWRQSFYHYHDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and functional group modifications . The benzothiazole moiety is introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the quinoline intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process .

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways . The benzothiazole moiety is particularly important for its binding affinity and specificity .

Properties

Molecular Formula

C25H19N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C25H19N3O3S/c1-14-7-12-18-20(13-14)32-24(27-18)15-8-10-16(11-9-15)26-23(30)21-22(29)17-5-3-4-6-19(17)28(2)25(21)31/h3-13,29H,1-2H3,(H,26,30)

InChI Key

GDGWRQSFYHYHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5N(C4=O)C)O

Origin of Product

United States

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